GNE-207 vs. GNE-272: 20-Fold Improvement in CBP Bromodomain Inhibitory Potency
GNE-207 demonstrates substantially improved biochemical potency for the CBP bromodomain compared to the predecessor chemical probe GNE-272. In TR-FRET assays, GNE-207 achieves an IC50 of 1 nM, representing an approximate 20-fold enhancement in potency relative to GNE-272 (TR-FRET IC50 = 20 nM) [1][2]. This potency gain was achieved through systematic SAR optimization focused on replacing the aniline moiety in GNE-272 with a bicyclic heteroarene scaffold [1].
| Evidence Dimension | CBP bromodomain inhibitory potency (TR-FRET assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | GNE-272: TR-FRET IC50 = 20 nM |
| Quantified Difference | 20-fold improvement in potency (1 nM vs. 20 nM) |
| Conditions | TR-FRET biochemical assay using recombinant CBP bromodomain protein |
Why This Matters
This 20-fold potency enhancement enables lower compound concentrations in cellular assays, potentially reducing off-target effects driven by mass action while maintaining robust target engagement.
- [1] Lai KW, Romero FA, Tsui V, et al. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300. Bioorg Med Chem Lett. 2018 Jan 1;28(1):15-23. View Source
- [2] Crawford TD, Romero FA, Lai KW, et al. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. J Med Chem. 2016 Dec 8;59(23):10549-10563. View Source
